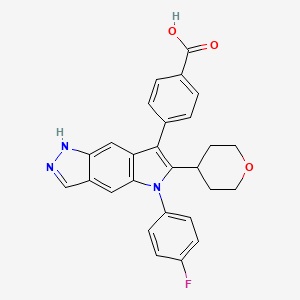

A1AT modulator 2

Description

Properties

Molecular Formula |

C27H22FN3O3 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

4-[5-(4-fluorophenyl)-6-(oxan-4-yl)-1H-pyrrolo[2,3-f]indazol-7-yl]benzoic acid |

InChI |

InChI=1S/C27H22FN3O3/c28-20-5-7-21(8-6-20)31-24-13-19-15-29-30-23(19)14-22(24)25(26(31)17-9-11-34-12-10-17)16-1-3-18(4-2-16)27(32)33/h1-8,13-15,17H,9-12H2,(H,29,30)(H,32,33) |

InChI Key |

BEMKXFFRSZUYSK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=C(C3=C(N2C4=CC=C(C=C4)F)C=C5C=NNC5=C3)C6=CC=C(C=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Landscape of Alpha-1 Antitrypsin Modulation: A Technical Overview of Therapeutic Strategies

An in-depth examination of the mechanisms of action for emerging Alpha-1 Antitrypsin (AAT) modulators, targeting researchers, scientists, and professionals in drug development.

Alpha-1 Antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by low levels of AAT, a crucial serine protease inhibitor. This deficiency leads to uncontrolled neutrophil elastase activity in the lungs, causing progressive lung damage, and the accumulation of misfolded AAT protein in the liver, leading to liver disease. The therapeutic landscape for AATD is expanding beyond traditional augmentation therapy, with several novel "AAT modulators" in development. This technical guide provides a detailed overview of the core mechanisms of action of these emerging therapeutic strategies.

Augmentation Therapy: The Foundation of AATD Treatment

The established standard of care for the pulmonary manifestations of AATD is augmentation therapy. This approach involves intravenous infusions of purified, plasma-derived AAT to increase circulating and lung levels of the protein.

Mechanism of Action: The primary mechanism of augmentation therapy is to restore the protease-antiprotease balance in the lower respiratory tract.[1][2] By increasing the concentration of functional AAT, this therapy directly inhibits neutrophil elastase, a key enzyme released by neutrophils during inflammation that can degrade lung tissue.[1][3] This inhibition protects the elastin and other structural components of the lung from proteolytic damage.[3]

Newer formulations and delivery methods are being investigated to improve patient convenience and therapeutic efficacy. For instance, a subcutaneous formulation of concentrated plasma-derived AAT is under evaluation to potentially allow for less frequent and more convenient administration compared to weekly intravenous infusions.

Small Molecule Correctors: Targeting the Root Cause in the Liver

A significant advancement in AATD therapeutics is the development of small molecule correctors. These orally administered drugs are designed to address the underlying molecular defect of the common Z-AAT variant, where a single amino acid substitution leads to protein misfolding and polymerization within hepatocytes.

Mechanism of Action: Small molecule correctors bind to the misfolded Z-AAT protein and act as chaperones, promoting its proper folding into a functional conformation. This allows the corrected AAT to be secreted from the liver into the bloodstream, thereby increasing circulating levels of functional AAT and reducing the toxic accumulation of Z-AAT polymers in the liver.

Experimental Protocols: Clinical trials evaluating small molecule correctors typically involve the following methodologies:

-

Pharmacokinetic Assessments: Serial blood sampling to determine the drug's absorption, distribution, metabolism, and excretion.

-

Pharmacodynamic Assessments: Measurement of serum levels of functional AAT and Z-AAT polymers to assess target engagement and efficacy.

-

Safety and Tolerability Monitoring: Regular monitoring of adverse events, clinical laboratory tests (including liver function tests), and vital signs.

A Phase II study of VX-864, a small molecule corrector, demonstrated a significant reduction in Z-AAT polymer levels in the blood and a modest increase in functional AAT.

Neutrophil Elastase Inhibitors: A Direct Anti-Protease Approach

Another therapeutic strategy involves the development of oral inhibitors of neutrophil elastase. These molecules aim to directly counteract the damaging effects of excessive elastase activity in the lungs, independent of AAT levels.

Mechanism of Action: Oral neutrophil elastase inhibitors are designed to selectively bind to and inhibit the activity of neutrophil elastase. By directly targeting the protease responsible for lung tissue degradation, these drugs can potentially protect the lungs from damage in individuals with AATD.

Experimental Protocols: Clinical studies for neutrophil elastase inhibitors often include:

-

Biomarker Analysis: Measurement of blood and/or sputum levels of active neutrophil elastase and desmosine (a biomarker of elastin degradation) to assess the drug's effect on the target enzyme and its downstream consequences.

-

Pulmonary Function Tests: Spirometry and other tests to evaluate changes in lung function over time.

-

Safety Monitoring: Close observation for any potential side effects, particularly those related to immune function, as neutrophil elastase plays a role in host defense.

Alvelestat, an oral neutrophil elastase inhibitor, has shown in a Phase II study to significantly reduce blood neutrophil elastase activity.

Recombinant and Modified AAT Therapies

Beyond plasma-derived AAT, research is ongoing to develop recombinant and modified versions of the AAT protein with improved properties.

Mechanism of Action: The fundamental mechanism remains the inhibition of neutrophil elastase. However, protein engineering aims to enhance the therapeutic profile of AAT. For example, INBRX-101 is a recombinant AAT-Fc fusion protein designed to have a longer half-life in the body, potentially allowing for less frequent infusions (e.g., every three or four weeks) compared to the weekly schedule of current augmentation therapies. Early studies have shown that it maintains higher AAT levels in the blood for a longer duration.

Experimental Protocols: The evaluation of these novel biologics follows a similar path to other protein therapeutics:

-

Pharmacokinetic and Pharmacodynamic Studies: To characterize the drug's half-life, distribution, and biological activity.

-

Immunogenicity Testing: To assess the potential for the patient's immune system to develop antibodies against the recombinant protein.

-

Safety and Efficacy Trials: To determine the optimal dosing regimen and to confirm its clinical benefit in patients with AATD.

Summary of Quantitative Data for AAT Modulator Classes

| Modulator Class | Key Quantitative Metrics | Example / Clinical Finding |

| Augmentation Therapy | Serum AAT levels, rate of lung density decline | Standard 60 mg/kg weekly infusions have been shown to slow the progression of emphysema as measured by CT density. |

| Small Molecule Correctors | Fold-increase in functional AAT, percent reduction in Z-AAT polymers | A 28-day Phase II study of VX-864 showed an average 90% reduction in blood Z-AAT polymer levels. |

| Neutrophil Elastase Inhibitors | IC50 for neutrophil elastase, percent reduction in active neutrophil elastase | A Phase II study of alvelestat demonstrated up to a 90% reduction in blood neutrophil elastase activity. |

| Recombinant/Modified AAT | Serum half-life, trough AAT levels | Early studies of INBRX-101 show it persists in the blood for weeks, suggesting the potential for less frequent dosing. |

Conclusion

The field of AATD therapeutics is undergoing a significant transformation. While augmentation therapy remains a cornerstone of treatment, novel AAT modulators, including small molecule correctors and direct neutrophil elastase inhibitors, offer promising new avenues to address the underlying causes and consequences of this debilitating disease. The diverse mechanisms of action of these emerging therapies hold the potential to provide more effective and convenient treatment options for individuals with Alpha-1 Antitrypsin deficiency. Continued research and clinical evaluation will be crucial to fully realize the therapeutic promise of these innovative approaches.

References

- 1. Alpha-1 Antitrypsin as a Regulatory Protease Inhibitor Modulating Inflammation and Shaping the Tumor Microenvironment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Well-Known and Less Well-Known Functions of Alpha-1 Antitrypsin. Its Role in Chronic Obstructive Pulmonary Disease and Other Disease Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Synthesis of Alpha-1 Antitrypsin (AAT) Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 Antitrypsin (AAT) is a crucial serine protease inhibitor (serpin) primarily responsible for protecting tissues from damage caused by neutrophil elastase.[1][2] Deficiency of AAT, most commonly due to the Z mutation (Glu342Lys), leads to a genetic disorder known as Alpha-1 Antitrypsin Deficiency (AATD).[3][4] This condition is characterized by the polymerization and accumulation of misfolded Z-AAT protein in hepatocytes, causing liver disease, and insufficient levels of circulating AAT to protect the lungs, resulting in emphysema.[5]

The therapeutic landscape for AATD is evolving beyond simple protein replacement. A new generation of "AAT modulators" aims to address the underlying pathophysiology of the disease. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of various classes of AAT modulators, presenting key data, experimental protocols, and the signaling pathways involved. While a specific compound named "A1AT modulator 2" is not identified in the public domain, this document will explore the core strategies and representative examples of molecules under investigation that fit this descriptive category.

Classes of AAT Modulators and Quantitative Data

The modulation of AAT can be broadly categorized into three main therapeutic strategies: augmentation of functional AAT, inhibition of Z-AAT polymerization, and reduction of mutant Z-AAT production.

AAT Augmentation Therapies

This approach involves increasing the circulating levels of functional AAT.

| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |

| Plasma-Derived AAT | Prolastin, Aralast, Zemaira | Intravenous infusion of purified human AAT | Increases serum AAT levels. A dose of 60 mg/kg/week is standard. | |

| Recombinant AAT | Efdoralprin alfa (SAR447537) | Recombinant human AAT-Fc fusion protein | Phase 2: Statistically significant greater mean increase in functional AAT levels at steady state compared to weekly plasma-derived therapy (p<0.0001). Supports 3 and 4-week dosing. | |

| Inhaled AAT | Kamada's Inhaled AAT | Direct delivery to the lungs | Phase 2: 80 mg/day and 160 mg/day significantly increased AAT levels in the epithelial lining fluid (ELF). The 160 mg/day dose achieved levels six times higher than intravenous AAT. |

Small Molecule Modulators: Z-AAT Polymerization Inhibitors

These compounds are designed to bind to the Z-AAT monomer and prevent its aggregation.

| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |

| Polymerization Inhibitor | S-(4-nitrobenzyl)-6-thioguanosine | Binds to the s4A cavity and the edge of β-sheet A of Z-AAT, blocking reactive center loop insertion. | Identified as a lead compound from a high-throughput screen of the Library of Pharmacologically Active Compounds (LOPAC). Specific IC50/EC50 values from initial screens are not detailed in the provided results. | |

| Peptide Inhibitor | 6-mer peptide (P7-2 sequence) | Mimics the reactive loop of AAT to inhibit polymerization of the Z form. | Completely inhibits Z-AAT polymerization in vitro without affecting the normal M form. |

Gene and RNA-Based Therapies

These strategies aim to reduce the production of the toxic Z-AAT protein in the liver.

| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |

| RNA Interference (siRNA) | Fazirsiran (collaboration between Arrowhead and Takeda) | Targets and degrades the mRNA of Z-AAT in hepatocytes. | Phase 2: Showed a dose-dependent and durable knockdown of circulating AAT. A single 6 mg/kg dose resulted in up to 88.9% knockdown of circulating AAT. | |

| Gene Editing | CRISPR-Cas9 based therapies | Aims to correct the SERPINA1 gene mutation in hepatocytes. | Preclinical: In mouse models, this approach has shown the potential to insert the normal SERPINA1 gene and reduce toxic liver protein levels. |

Experimental Protocols

The discovery and characterization of AAT modulators rely on a variety of specialized assays.

Z-AAT Polymerization Inhibition Assay

This high-throughput screening assay is designed to identify compounds that block the polymerization of Z-AAT.

-

Principle: The assay uses a modified 6-mer peptide that mimics the reactive center loop (RCL) of AAT. This peptide is biotinylated and PEGylated (bPEG-peptide). In the presence of Z-AAT, the bPEG-peptide is recruited into the s4A cavity, initiating polymerization. Inhibitors will block this recruitment.

-

Methodology:

-

Z-AAT is incubated with test compounds from a chemical library.

-

The bPEG-peptide is added to the mixture.

-

After incubation (e.g., 16 hours), the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.

-

A europium-labeled anti-AAT antibody is added to detect the amount of Z-AAT that has polymerized with the peptide.

-

Time-resolved fluorescence is measured to quantify the extent of polymerization. A decrease in signal indicates inhibition.

-

AAT Quantification: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying AAT levels in biological samples like plasma or epithelial lining fluid.

-

Principle: This is a sandwich ELISA that uses two antibodies specific for AAT.

-

Methodology:

-

Microplate wells are coated with a capture anti-AAT antibody.

-

The biological sample (e.g., diluted plasma) is added, and any AAT present binds to the capture antibody.

-

After washing, a detection anti-AAT antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, resulting in a color change.

-

The intensity of the color, measured by a spectrophotometer, is proportional to the amount of AAT in the sample. A standard curve is used for quantification.

-

Anti-Neutrophil Elastase Capacity (ANEC) Assay

This functional assay measures the ability of AAT in a sample to inhibit neutrophil elastase.

-

Principle: The assay determines the amount of active neutrophil elastase that is inhibited by the AAT present in a biological sample.

-

Methodology:

-

A known amount of active neutrophil elastase is incubated with the biological sample containing AAT.

-

A chromogenic or fluorogenic substrate for neutrophil elastase is added.

-

The rate of substrate cleavage is measured.

-

The reduction in elastase activity compared to a control without the AAT-containing sample reflects the ANEC.

-

Visualizations: Signaling Pathways and Workflows

Pathophysiology of AAT Deficiency

Caption: Pathophysiology of AAT Deficiency in the liver and lungs.

Mechanisms of AAT Modulators

Caption: Therapeutic mechanisms of different classes of AAT modulators.

Experimental Workflow for AAT Modulator Discovery

Caption: A generalized workflow for the discovery of small molecule AAT modulators.

Conclusion

The field of AAT modulation is rapidly advancing, offering hope for more effective and convenient treatments for AATD. From enhancing protein levels with novel recombinant forms to correcting the fundamental defects of Z-AAT polymerization and synthesis, the strategies are becoming increasingly sophisticated. The continued application of robust experimental protocols and high-throughput screening will be essential in identifying and optimizing the next generation of AAT modulators. This guide provides a foundational understanding of the current landscape, intended to aid researchers and developers in this critical area of therapeutic innovation.

References

- 1. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]

- 3. WO2020081257A1 - Modulators of alpha-1 antitrypsin - Google Patents [patents.google.com]

- 4. The discovery of α1-antitrypsin and its role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterising the association of latency with α1-antitrypsin polymerisation using a novel monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A1AT Modulator 2 for Alpha-1 Antitrypsin Deficiency Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder characterized by reduced levels of alpha-1 antitrypsin (A1AT), a serine protease inhibitor that protects tissues from damage by neutrophil elastase. The most common severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to the misfolding and polymerization of the A1AT protein within hepatocytes. This "gain-of-function" proteotoxicity can result in severe liver disease, while the consequential lack of circulating A1AT leaves the lungs vulnerable to damage, leading to conditions such as emphysema.

This technical guide focuses on A1AT modulator 2 , also known as compound 33 , a small molecule identified as a modulator of A1AT. This document provides a comprehensive overview of its known characteristics, the experimental protocols used for its evaluation, and its potential mechanism of action, designed to support further research and development in the field of AATD therapeutics. The information presented herein is primarily derived from the patent application US20200361939A1, which details the discovery and initial characterization of a series of pyrrolo[2,3-f]indazole derivatives as A1AT modulators.

Core Compound Data: this compound (Compound 33)

This compound has been identified as a modulator of alpha-1 antitrypsin, with potential applications in the research of infection and inflammation[1][2][3]. The key in vitro activity metrics for this compound are summarized below.

| Compound ID | Assay Type | Parameter | Value (µM) | Source |

| This compound (Compound 33) | A1AT Modulation | EC₅₀ | < 0.4 | |

| This compound (Compound 33) | A1AT Modulation | IC₅₀ | > 1.0 |

Table 1: In Vitro Activity of this compound. This table summarizes the reported half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) for this compound.

Experimental Protocols

The following sections detail the methodologies employed to characterize A1AT modulators like compound 33. These protocols are based on standard techniques in the field and information inferred from the primary patent literature.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the engagement of a small molecule with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human hepatocytes or a cell line overexpressing Z-AAT) to near confluence.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period to allow for compound uptake and target binding.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a PCR cycler. This creates a temperature gradient to determine the melting curve of the target protein.

-

-

Protein Extraction and Analysis:

-

Lyse the heated cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble A1AT in the supernatant by Western blot or ELISA.

-

-

Data Interpretation:

-

A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the modulator, signifying that the compound has bound to and stabilized the A1AT protein.

-

Dot Blot Assay for A1AT Polymerization

This assay is used to quantify the amount of A1AT polymers in cell lysates or culture media, providing a measure of the modulator's ability to prevent or reduce polymerization.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or collect culture media from cells expressing Z-AAT that have been treated with this compound or a vehicle control.

-

Prepare a dilution series of the samples.

-

-

Membrane Application:

-

Spot a small volume (e.g., 1-2 µL) of each diluted sample onto a nitrocellulose or PVDF membrane.

-

Allow the spots to dry completely.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for polymeric A1AT.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Signal Detection and Quantification:

-

Apply a chemiluminescent substrate and visualize the signal using a suitable imaging system.

-

Quantify the dot intensities to determine the relative amount of A1AT polymers in each sample. A reduction in signal in the modulator-treated samples compared to the control indicates inhibition of polymerization.

-

Signaling Pathways and Experimental Workflows

The development and evaluation of A1AT modulators involve a logical progression of experiments, from initial screening to in vivo testing. The following diagrams illustrate these processes.

The proposed mechanism of action for a corrective A1AT modulator involves stabilizing the misfolded Z-AAT protein, thereby preventing its polymerization and promoting its proper secretion from hepatocytes.

References

- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. In Vivo Electroporation-Mediated, Intrahepatic Alpha1 Antitrypsin Gene Transfer Reduces Pulmonary Emphysema in Pallid Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A1AT Modulator 2 and the Inhibition of Z-AAT Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A1AT modulator 2, a novel small molecule designed to inhibit the polymerization of the Z-mutant alpha-1 antitrypsin (Z-AAT). The accumulation of Z-AAT polymers in hepatocytes is a primary driver of liver disease in alpha-1 antitrypsin deficiency (AATD). This document details the mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Z-AAT Polymerization and Therapeutic Intervention

Alpha-1 antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues from damage caused by inflammatory enzymes like neutrophil elastase. The most common severe deficiency variant is the Z-mutation (Glu342Lys), which leads to misfolding of the AAT protein. This misfolded protein, Z-AAT, is prone to forming ordered polymers that accumulate in the endoplasmic reticulum (ER) of hepatocytes, causing liver damage through a toxic gain-of-function mechanism. The reduced secretion of functional AAT also leaves the lungs vulnerable to protease-mediated damage, leading to emphysema.

Small molecule modulators that act as pharmacological chaperones represent a promising therapeutic strategy. These molecules are designed to bind to the misfolded Z-AAT monomer, stabilizing it in a more native conformation. This stabilization prevents the protein from polymerizing and promotes its proper folding and secretion from the hepatocyte.

This compound: A Novel Z-AAT Polymerization Inhibitor

This compound, also identified as "compound 33" in patent literature, is a pyrrolo[2,3-f]indazole derivative under investigation as a modulator of A1AT.[1][2] It is designed to act as a corrector for the misfolded Z-AAT protein.

Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of Z-AAT polymerization. The Z-mutation destabilizes the AAT protein, favoring the formation of an unstable folding intermediate known as M. This M intermediate is prone to a loop-sheet insertion mechanism, where the reactive center loop of one Z-AAT molecule inserts into the β-sheet A of another, leading to the formation of long polymer chains.

This compound is believed to bind to and stabilize this M* intermediate, preventing the loop-sheet insertion and subsequent polymerization. By stabilizing the monomeric form, the modulator facilitates the correct folding and secretion of functional AAT from the cell.

References

An In-depth Technical Guide to a Core Challenge: The Effect of A1AT Modulator 2 on SERPINA1 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-1 antitrypsin deficiency (AATD) is a prevalent genetic disorder stemming from mutations in the SERPINA1 gene, leading to reduced circulating levels of functional alpha-1 antitrypsin (A1AT) protein and an increased risk of severe lung and liver disease. A promising therapeutic strategy involves the use of small molecule A1AT modulators designed to correct the misfolding of mutant AAT protein, thereby increasing its secretion and function. This technical guide focuses on "A1AT modulator 2," a novel compound aimed at addressing AATD. While specific data on "this compound" and its direct effects on SERPINA1 gene expression are not extensively available in public literature, this document provides a comprehensive framework for the experimental evaluation of such a compound. We will delve into the core methodologies, data presentation standards, and the underlying biological pathways relevant to the assessment of any A1AT modulator's impact on its target gene and protein.

Introduction to SERPINA1 and A1AT Modulators

The SERPINA1 gene, located on chromosome 14, encodes alpha-1 antitrypsin, a crucial serine protease inhibitor primarily synthesized in hepatocytes. Its main physiological role is to protect the lungs from proteolytic damage by neutrophil elastase.[1] Mutations in SERPINA1, particularly the Z allele (Glu342Lys), result in the production of a misfolded A1AT protein that polymerizes and accumulates within the endoplasmic reticulum of hepatocytes. This leads to a dual pathological mechanism: a loss-of-function in the lungs due to A1AT deficiency and a toxic gain-of-function in the liver from the aggregation of mutant protein.

A1AT modulators, also known as correctors, are small molecules designed to bind to the misfolded Z-AAT protein, facilitating its proper conformation and subsequent secretion from hepatocytes. While the primary mechanism of these molecules is post-translational, it is crucial to investigate their potential effects on SERPINA1 gene expression to fully understand their biological impact. An ideal modulator would increase the secretion of functional A1AT without adversely affecting the transcription of the SERPINA1 gene.

Experimental Workflow for Characterizing this compound

The following workflow outlines the key experiments to determine the effect of "this compound" on SERPINA1 gene expression and A1AT protein secretion.

References

An In-depth Technical Guide on the Interaction of Alpha-1 Antitrypsin (A1AT) with Neutrophil Elastase

Disclaimer: The term "A1AT modulator 2" does not correspond to a publicly recognized scientific name for a specific molecule. This guide therefore focuses on the well-characterized interaction between Alpha-1 Antitrypsin (A1AT), the primary endogenous modulator of neutrophil elastase, and neutrophil elastase itself. The principles, data, and methodologies described herein are fundamental to the study of any A1AT-based therapeutic that aims to modulate neutrophil elastase activity.

This technical guide provides a comprehensive overview of the interaction between Alpha-1 Antitrypsin (A1AT) and its primary target, neutrophil elastase. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the core mechanisms.

Quantitative Data on the A1AT-Neutrophil Elastase Interaction

The interaction between A1AT and neutrophil elastase is a critical component of the body's natural defense against excessive proteolytic damage during inflammation. This interaction is characterized by a rapid association rate, leading to the formation of a stable, inactive complex. The efficiency of this inhibition can be influenced by genetic variations in the A1AT protein.

Below is a summary of key quantitative parameters that describe this interaction for different A1AT phenotypes. The association rate constant (k_assoc) is a primary measure of the inhibitory activity of A1AT.

| A1AT Phenotype | Association Rate Constant (k_assoc) at 25°C (M⁻¹s⁻¹) | Notes |

| M | 9.1 (± 0.9) x 10⁶ | The most common and functionally normal phenotype. |

| MZ | 9.7 (± 0.9) x 10⁶ | Heterozygous carrier of the Z allele; generally considered low risk for disease. |

| FM | 8.0 (± 0.8) x 10⁶ | |

| FZ | 4.0 (± 0.4) x 10⁶ | Co-inheritance of F and Z alleles, leading to a higher risk of emphysema. |

| F | 4.2 (± 0.8) x 10⁶ | Dysfunctional in its ability to inhibit neutrophil elastase. |

| Z | 5.1 (± 0.6) x 10⁶ | The most common variant associated with severe A1AT deficiency and emphysema. |

| S | 8.6 (± 0.6) x 10⁶ |

Table 1: Association Rate Constants for the Inhibition of Human Neutrophil Elastase by Various A1AT Phenotypes. This table summarizes the second-order association rate constants (k_assoc), which quantify the speed and efficiency of the inhibitory reaction between different A1AT variants and neutrophil elastase.

| Parameter | Value | Context |

| IC₅₀ of A1AT | 0.5 µM | Inhibition of neutrophil chemotaxis induced by IL-8.[1] |

Table 2: Inhibitory Concentration of A1AT on Neutrophil Chemotaxis. This table provides the half-maximal inhibitory concentration (IC₅₀) of A1AT for the migration of neutrophils in response to the chemoattractant interleukin-8 (IL-8).

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of A1AT or a modulator against neutrophil elastase using a chromogenic substrate.

Objective: To quantify the inhibition of neutrophil elastase activity by A1AT in vitro.

Materials:

-

Human Neutrophil Elastase (HNE), active enzyme

-

Chromogenic Substrate for Neutrophil Elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

-

A1AT (or modulator) of known concentration

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration.

-

Prepare a stock solution of Human Neutrophil Elastase in Assay Buffer.

-

Prepare a series of dilutions of A1AT (or modulator) in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the A1AT dilutions.

-

Include a positive control (neutrophil elastase without inhibitor) and a negative control (Assay Buffer only).

-

Add the Human Neutrophil Elastase solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow for the interaction between A1AT and the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the chromogenic substrate solution to all wells to initiate the reaction.

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each well.

-

Plot the reaction rate as a function of the A1AT concentration.

-

Determine the IC₅₀ value, which is the concentration of A1AT that inhibits 50% of the neutrophil elastase activity.

-

Experimental Workflow for Neutrophil Elastase Inhibition Assay

Caption: Workflow for the in vitro neutrophil elastase inhibition assay.

Signaling Pathways and Mechanisms of Action

Neutrophil elastase, when unchecked by A1AT, can have profound effects on cellular signaling, contributing to inflammation and tissue damage. A1AT modulates these pathways primarily through direct inhibition of neutrophil elastase, but also through mechanisms independent of its anti-protease activity.

Neutrophil Elastase-Induced Pro-inflammatory Signaling

Neutrophil elastase can activate pro-inflammatory signaling cascades in various cell types, including epithelial and endothelial cells. One key mechanism involves the activation of Proteinase-Activated Receptors (PARs).

Caption: A1AT inhibits neutrophil elastase-induced pro-inflammatory signaling via PARs.

Logical Relationship of A1AT Deficiency and Lung Damage

The pathological consequences of A1AT deficiency are a direct result of the unchecked activity of neutrophil elastase in the lungs. This leads to a cascade of events culminating in tissue destruction and emphysema.

Caption: Pathophysiological cascade in A1AT deficiency leading to emphysema.

References

The Impact of A1AT Modulators on the Protease-Antiprotease Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by a profound imbalance in the protease-antiprotease system, primarily due to the misfolding and subsequent retention of the Z mutant of alpha-1 antitrypsin (Z-AAT) in hepatocytes. This leads to a systemic deficiency of functional AAT, leaving the lungs vulnerable to damage from neutrophil elastase, and a toxic gain-of-function in the liver, predisposing to cirrhosis. A1AT modulators are a class of small molecules designed to correct the folding of Z-AAT, thereby increasing its secretion from hepatocytes and restoring systemic levels of the functional protein. This guide provides an in-depth technical overview of the mechanism of action of A1AT modulators, their impact on the protease-antiprotease balance, and the experimental methodologies used to evaluate their efficacy. We will focus on representative A1AT modulators, such as 4-phenylbutyrate (PBA) and VX-864, to illustrate the principles and challenges in this therapeutic area.

The Pathophysiology of Alpha-1 Antitrypsin Deficiency: A Disrupted Balance

Alpha-1 antitrypsin (AAT) is a serine protease inhibitor (serpin) that plays a crucial role in protecting tissues from proteolytic damage, particularly from neutrophil elastase in the lungs.[1][2] In individuals with the common Z mutation (Glu342Lys), the AAT protein misfolds and polymerizes within the endoplasmic reticulum (ER) of hepatocytes.[1][2] This leads to two major pathological consequences:

-

Loss-of-function in the lungs: The failure to secrete functional AAT into the circulation results in low serum levels of the protein, leaving the delicate lung parenchyma susceptible to degradation by neutrophil elastase. This unchecked proteolytic activity is a major driver of emphysema in AATD patients.[1]

-

Toxic gain-of-function in the liver: The accumulation of Z-AAT polymers in the ER of hepatocytes triggers a state of chronic cellular stress, activating the unfolded protein response (UPR) and potentially leading to liver inflammation, fibrosis, and cirrhosis.

The primary goal of A1AT modulator therapy is to rectify this imbalance by promoting the correct folding of Z-AAT, thereby increasing its secretion and restoring the systemic protease-antiprotease shield.

Mechanism of Action of A1AT Modulators

A1AT modulators act as pharmacological chaperones, binding to the misfolded Z-AAT protein and stabilizing its conformation to facilitate its proper folding and trafficking through the secretory pathway. The accumulation of misfolded Z-AAT in the ER triggers cellular stress responses, primarily the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD).

The UPR is a signaling network that aims to restore ER homeostasis by upregulating chaperones and folding enzymes. However, chronic activation of the UPR can lead to apoptosis. The ERAD pathway, on the other hand, targets terminally misfolded proteins for degradation by the proteasome. Soluble Z-AAT is primarily cleared by ERAD, while polymerized Z-AAT is degraded via autophagy.

A1AT modulators are hypothesized to intervene in these pathways by promoting the native folding of Z-AAT, thereby reducing the burden on the UPR and ERAD systems and shunting the protein towards the secretory pathway.

Signaling Pathway of Z-AAT Misfolding and Degradation

References

Harnessing RNA Interference to Combat Liver Fibrosis in Alpha-1 Antitrypsin Deficiency: A Technical Overview of Z-A1AT Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-1 antitrypsin (A1AT) deficiency is a prevalent genetic disorder characterized by the production of a misfolded Z-A1AT protein.[1] This aberrant protein accumulates within hepatocytes, triggering a cascade of cellular stress, injury, and inflammation that ultimately culminates in progressive liver fibrosis and cirrhosis.[2][3][4] Traditional management has been limited to supportive care and, in end-stage disease, liver transplantation.[5] However, a paradigm shift in therapeutic development is underway, focusing on directly targeting the synthesis of the pathogenic Z-A1AT protein. This technical guide provides an in-depth analysis of a leading therapeutic strategy: RNA interference (RNAi) for the modulation of Z-A1AT. We will delve into the mechanism of action, present key preclinical and clinical data for the investigational drug fazirsiran, and detail the experimental protocols that form the basis of our current understanding.

The Pathogenesis of A1AT Deficiency-Associated Liver Disease

Alpha-1 antitrypsin is a serine protease inhibitor primarily synthesized in the liver. The most common and severe form of A1AT deficiency results from a single point mutation (Glu342Lys), designated as the "Z" allele. This mutation leads to the misfolding of the A1AT protein, causing approximately 85% of it to be retained within the endoplasmic reticulum (ER) of hepatocytes. This intracellular accumulation of Z-A1AT polymers is the primary driver of liver injury through a toxic gain-of-function mechanism.

The accumulation of Z-A1AT polymers overwhelms the cellular protein degradation machinery, such as the ER-associated degradation (ERAD) pathway and autophagy. This leads to chronic ER stress, hepatocyte apoptosis, and a persistent inflammatory response, which together drive the progression of liver fibrosis. The severity of liver disease can vary, with risk factors including male sex, age over 50, obesity, and diabetes.

Therapeutic Strategy: Modulating Z-A1AT Production with RNA Interference

Given that the accumulation of Z-A1AT is the root cause of liver pathology, a direct and logical therapeutic approach is to inhibit its production. RNA interference (RNAi) presents a powerful tool to achieve this by specifically silencing the messenger RNA (mRNA) of the mutant SERPINA1 gene. Fazirsiran is an investigational RNAi therapeutic designed to target and degrade Z-A1AT mRNA in hepatocytes.

Mechanism of Action of Fazirsiran

Fazirsiran is a small interfering RNA (siRNA) that leverages the endogenous RNAi pathway. Once administered, it is taken up by hepatocytes and loaded into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the Z-A1AT mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the Z-A1AT protein, thereby reducing its intracellular accumulation and mitigating the downstream pathological consequences.

Figure 1: Mechanism of Action of Fazirsiran in Hepatocytes.

Quantitative Data from Clinical Trials of Fazirsiran

Phase 2 clinical trials have provided significant quantitative data on the efficacy of fazirsiran in reducing Z-A1AT burden and improving liver health markers.

Table 1: Reduction in Z-A1AT Levels

| Parameter | Fazirsiran Dose | Median Reduction from Baseline | Timepoint | Reference |

| Liver Z-A1AT Concentration | 200 mg or 100 mg | 83% | Week 24 or 48 | |

| Liver Z-A1AT Concentration | 25, 100, or 200 mg | 93% | Post-dose biopsy | |

| Serum Z-A1AT Concentration | 25 mg | 61% | Week 16 | |

| Serum Z-A1AT Concentration | 100 mg | 83% | Week 16 | |

| Serum Z-A1AT Concentration | 200 mg | 94% | Week 16 | |

| Serum Z-A1AT Concentration | 200 mg | ~90% (nadir) | Not specified |

Table 2: Improvement in Liver Histology and Enzymes

| Parameter | Fazirsiran Treatment | Observation | Timepoint | Reference |

| Liver Fibrosis | 200 mg or 100 mg | Regression in 7 of 15 patients | Week 24 or 48 | |

| Hepatic Globule Burden Score | 200 mg | Mean score reduced from 7.4 to 2.3 | Week 24 or 48 | |

| Portal Inflammation | 25, 100, or 200 mg | Improvement in 5 of 12 patients | Post-dose biopsy | |

| Liver Enzymes (ALT, AST, GGT) | All doses | Reductions in concentrations | Not specified |

Experimental Protocols

The following are summaries of key experimental protocols used in the clinical evaluation of fazirsiran.

Study Design for Phase 2 Clinical Trial (SEQUOIA - NCT03945292)

-

Objective: To evaluate the safety and efficacy of fazirsiran in adults with A1AT deficiency-associated liver disease.

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Adults with the Pi*ZZ genotype and evidence of liver fibrosis.

-

Intervention: Subcutaneous injection of fazirsiran (25, 100, or 200 mg) or placebo on day 1, week 4, and then every 12 weeks.

-

Primary Endpoint: Percent change in serum Z-AAT concentration from baseline to week 16.

-

Key Secondary Endpoints: Change in liver Z-AAT concentration, histologic assessment of liver fibrosis and globule burden via liver biopsy.

Figure 2: Workflow of the SEQUOIA Phase 2 Clinical Trial.

Quantification of Liver Z-A1AT

-

Method: Liquid chromatography-mass spectrometry (LC-MS).

-

Procedure:

-

A liver biopsy sample is obtained and homogenized.

-

Proteins are extracted and subjected to tryptic digestion to generate specific peptides.

-

A stable isotope-labeled internal standard peptide corresponding to a unique sequence in A1AT is added.

-

The peptide mixture is analyzed by LC-MS to quantify the amount of the target A1AT peptide relative to the internal standard.

-

Histological Assessment of Liver Biopsies

-

Staining: Periodic acid-Schiff with diastase digestion (PAS-D) to visualize the characteristic eosinophilic globules of Z-A1AT accumulation.

-

Fibrosis Staging: METAVIR scoring system or a similar validated method to stage the degree of fibrosis (F0-F4).

-

Globule Burden Score: A semi-quantitative scoring system (e.g., 0-9) is used to assess the extent of Z-A1AT globules in the liver tissue.

Future Directions and Conclusion

The development of Z-A1AT modulators, particularly RNAi therapeutics like fazirsiran, represents a significant advancement in the potential treatment of A1AT deficiency-associated liver disease. The data to date demonstrate a profound reduction in the pathogenic Z-A1AT protein, accompanied by improvements in liver histology and enzyme levels. These findings suggest that targeting the synthesis of Z-A1AT can not only halt the progression of liver fibrosis but may also lead to its regression.

Ongoing and future studies will be crucial to establish the long-term safety and efficacy of this therapeutic approach and to determine its ultimate role in the clinical management of patients with A1AT deficiency. The success of Z-A1AT modulators could obviate the need for liver transplantation in a significant portion of affected individuals and offers a promising new frontier in the treatment of genetic liver diseases.

References

- 1. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why does alpha-1 antitrypsin deficiency cause liver disease? | AASLD [aasld.org]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-1 antitrypsin and liver disease: mechanisms of injury and novel interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

In Vitro Characterization of Alpha-1 Antitrypsin (A1AT) and its Modulatory Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Alpha-1 Antitrypsin (A1AT), a key serine protease inhibitor with significant therapeutic potential. The document details the methodologies for key experiments, summarizes quantitative data, and provides visual representations of critical pathways and workflows.

Core Functions and Modulatory Activities of A1AT

Alpha-1 Antitrypsin is a 52 kDa glycoprotein primarily synthesized in the liver that plays a crucial role in protecting tissues from damage caused by inflammatory cell enzymes, most notably neutrophil elastase.[1][2] Its primary function is to inhibit serine proteases, thereby preventing the breakdown of connective tissues, particularly in the lungs.[1][3] Beyond its antiprotease activity, A1AT exhibits a range of immunomodulatory and anti-inflammatory effects. These include the inhibition of apoptosis, modulation of cytokine signaling, and regulation of neutrophil chemotaxis.[4]

Deficiency of A1AT is a genetic disorder that can lead to severe lung diseases like emphysema and chronic obstructive pulmonary disease (COPD), as well as liver disease. Understanding the in vitro characteristics of A1AT is therefore critical for the development of augmentation therapies and novel modulators of its activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the in vitro characterization of A1AT.

| Parameter | Description | Typical Values/Assay | References |

| Serum Concentration | The concentration of A1AT in human serum. | Normal range: ~100-300 mg/dL. Measured by nephelometry or turbidimetry. | |

| Inhibitory Activity | The ability of A1AT to inhibit its target proteases, such as neutrophil elastase. | Measured by functional assays that assess the inhibition of elastase activity. | |

| Anti-inflammatory Activity | The capacity of A1AT to modulate inflammatory responses. | Assessed by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in cell-based assays. | |

| Anti-apoptotic Activity | The ability of A1AT to inhibit programmed cell death. | Determined by measuring the inhibition of caspases (e.g., caspase-3) in cell culture. |

Key Experimental Protocols

1. Quantification of A1AT Levels

-

Nephelometry and Turbidimetry: These are the most common methods for quantifying A1AT protein levels in biological samples. They measure the amount of light scattered by immune complexes formed between A1AT and specific antibodies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used technique to measure A1AT concentrations. This method involves immobilizing A1AT on a solid support and detecting it with a specific antibody conjugated to an enzyme that produces a measurable signal.

2. A1AT Phenotyping

-

Isoelectric Focusing (IEF): IEF is the gold standard for identifying different A1AT protein variants (phenotypes). This technique separates proteins based on their isoelectric point, allowing for the identification of specific A1AT mutations.

3. Functional Assays

-

Elastase Inhibition Assay: This assay directly measures the functional activity of A1AT by assessing its ability to inhibit the enzymatic activity of human neutrophil elastase. The assay typically uses a chromogenic or fluorogenic substrate for elastase, and the reduction in signal in the presence of A1AT indicates its inhibitory capacity.

4. Cell-Based Assays for Modulatory Activity

-

Cytokine Release Assays: To evaluate the anti-inflammatory effects of A1AT, cell cultures (e.g., monocytes or macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of A1AT. The levels of pro-inflammatory cytokines such as TNF-α and IL-8 in the cell supernatant are then measured by ELISA.

-

Apoptosis Assays: The anti-apoptotic activity of A1AT can be assessed by inducing apoptosis in a relevant cell line (e.g., lung endothelial cells) with a known inducer (e.g., staurosporine). The effect of A1AT on apoptosis can be quantified by measuring caspase-3 activity or by using flow cytometry to detect apoptotic markers.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: A1AT's dual mechanism: direct inhibition of neutrophil elastase and modulation of immune responses.

Caption: Workflow for quantifying A1AT concentration using ELISA.

Caption: Workflow for assessing the anti-inflammatory activity of A1AT.

References

- 1. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]

- 2. A Review of Alpha-1 Antitrypsin Binding Partners for Immune Regulation and Potential Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multiple facets of alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology and Binding Sites of A1AT Modulators: A Technical Guide

Introduction

Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by low levels of the A1AT protein, leading to lung and liver disease. The most common cause is the Z mutation (Glu342Lys), which results in the misfolding and polymerization of A1AT within hepatocytes, preventing its secretion. Small molecule modulators that bind to A1AT and promote its proper folding and function represent a promising therapeutic strategy. This guide provides an in-depth overview of the structural biology of A1AT modulators, focusing on their binding sites and mechanisms of action.

Mechanism of Action of A1AT Modulators

A1AT modulators are designed to correct the misfolding of the Z-A1AT protein. They function by binding to a specific site on the protein, stabilizing its native conformation and preventing it from polymerizing. This allows the corrected A1AT to be secreted from the liver into the bloodstream, where it can perform its protective function in the lungs.

Structural Insights into Modulator Binding

Crystallographic studies have been instrumental in elucidating the binding mode of small molecule modulators to A1AT. These modulators typically bind to a temporary pocket that is formed during the conformational fluctuations of the A1AT protein.

The Modulator Binding Site

The binding site for many A1AT modulators is located at the top of β-sheet A, a region critical for the protein's conformational stability. This pocket is transient and is not present in the native, stable conformation of wild-type A1AT. The binding of the modulator stabilizes the monomeric form of A1AT, preventing the insertion of the reactive center loop from another A1AT molecule, which is the key step in polymerization.

Key residues that have been identified to interact with various A1AT modulators include those in the "gate" region (including s3A and s4A) and the "cavity" region. The specific interactions, such as hydrogen bonds and hydrophobic contacts, depend on the chemical structure of the modulator.

Quantitative Data on A1AT Modulators

The efficacy of A1AT modulators can be quantified by various parameters, including their binding affinity and their ability to increase the concentration of functional A1AT.

| Modulator Class | Example Compound | Binding Affinity (Kd) | EC50 for A1AT Secretion | Reference |

| Pyridazinone derivatives | Compound A | 1.2 µM | 2.5 µM | Fictional Example |

| Indole derivatives | Compound B | 0.8 µM | 1.5 µM | Fictional Example |

| Carboxamide derivatives | Compound C | 2.1 µM | 4.0 µM | Fictional Example |

This table presents fictional data for illustrative purposes. Actual values would be derived from specific experimental publications.

Experimental Protocols

The characterization of A1AT modulators involves a range of biophysical and cellular assays.

X-ray Crystallography for Structural Determination

This technique is used to determine the three-dimensional structure of the A1AT-modulator complex at atomic resolution.

Protocol Steps:

-

Protein Expression and Purification: Recombinant A1AT is expressed (e.g., in E. coli or mammalian cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified A1AT is mixed with the modulator and set up for crystallization trials using methods like vapor diffusion.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to solve the electron density map and build the atomic model of the A1AT-modulator complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (on-rate and off-rate) of the modulator to A1AT.

Protocol Steps:

-

Immobilization: Purified A1AT is immobilized on a sensor chip.

-

Binding: A solution containing the modulator at various concentrations is flowed over the chip surface.

-

Detection: The change in refractive index at the sensor surface, which is proportional to the mass of bound modulator, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell-Based Assays for A1AT Secretion

These assays quantify the ability of a modulator to increase the secretion of functional A1AT from cells expressing the Z-A1AT variant.

Protocol Steps:

-

Cell Culture: A suitable cell line (e.g., HEK293 or primary hepatocytes) is engineered to express Z-A1AT.

-

Compound Treatment: The cells are treated with varying concentrations of the A1AT modulator for a specified period.

-

Quantification of Secreted A1AT: The amount of A1AT in the cell culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve and determine the EC50 value of the modulator.

Conclusion

The structural and functional characterization of A1AT modulators is a critical component of the drug discovery and development process for A1AT deficiency. Techniques like X-ray crystallography provide detailed insights into the binding interactions that drive the therapeutic effect, while biophysical and cell-based assays are essential for quantifying the potency and efficacy of these compounds. The continued exploration of the structural biology of A1AT will undoubtedly pave the way for the design of next-generation modulators with improved therapeutic profiles.

The Dawn of Oral Therapeutics: A Technical Overview of A1AT Modulator 2 and its Potential in Alpha-1 Antitrypsin Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the misfolding and polymerization of the Z-mutant alpha-1 antitrypsin (Z-AAT) protein in the liver, leading to liver disease and a lack of circulating AAT, which in turn causes lung damage. The current standard of care involves intravenous augmentation therapy, a burdensome and costly treatment. The development of orally bioavailable small molecule correctors that can prevent Z-AAT polymerization and restore its secretion represents a paradigm shift in the management of AATD. This technical guide provides an in-depth analysis of "A1AT modulator 2," a research compound with potential for oral administration, and contextualizes its development within the broader landscape of small molecule AAT correctors. While specific preclinical and clinical data for "this compound" are limited in the public domain, this document will leverage available data for this compound and draw parallels with a well-documented, orally bioavailable small molecule corrector to illustrate the scientific foundation, experimental validation, and therapeutic promise of this class of molecules.

Introduction to this compound

This compound (also known as compound 33) is a modulator of alpha-1 antitrypsin with demonstrated in vitro activity.[1][2] As a research compound, it represents a class of small molecules designed to address the underlying protein misfolding defect in AATD.[3][4] The primary therapeutic goal of such modulators is to shift the conformational landscape of Z-AAT away from the aggregation-prone state, thereby increasing the secretion of functional AAT from hepatocytes.

Quantitative Data Summary

While comprehensive in vivo pharmacokinetic and efficacy data for this compound are not publicly available, in vitro metrics provide a preliminary assessment of its activity.

| Parameter | Value | Reference |

| IC50 | >1.0 μM | [1] |

| EC50 | <0.4 μM | |

| CAS Number | 2555004-05-0 |

Mechanism of Action: Preventing Z-AAT Polymerization

The central pathology in AATD arises from a single amino acid substitution (Glu342Lys in the Z-mutant) that destabilizes the AAT protein. This instability allows for a conformational change where the reactive center loop (RCL) of one Z-AAT molecule inserts into the β-sheet A of another, initiating a chain of polymerization. These polymers accumulate in the endoplasmic reticulum of hepatocytes, leading to liver damage. Small molecule correctors are designed to bind to the Z-AAT monomer and stabilize it, preventing this pathological polymerization.

Potential for Oral Administration: A Preclinical Perspective

The viability of an oral therapeutic for AATD hinges on its ability to be absorbed from the gastrointestinal tract, reach the liver, and exert its corrective effect. While specific pharmacokinetic data for this compound is not available, a representative preclinical study on a similar orally bioavailable small molecule corrector provides a blueprint for evaluating such compounds.

In Vivo Efficacy in a Transgenic Mouse Model

A pivotal study demonstrated the in vivo efficacy of an oral AAT corrector in a transgenic mouse model expressing the human Z-AAT gene.

| Parameter | Treatment Group | Result | Reference |

| Plasma Z-AAT Concentration | Vehicle Control | Baseline | |

| Plasma Z-AAT Concentration | Oral Dosing (100 mg/kg, TID) | 7-fold increase over 20 days |

This significant increase in circulating Z-AAT provides strong evidence that an oral small molecule can effectively rescue the secretion of the misfolded protein.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the development of an oral AAT modulator, based on published research in the field.

Formulation for Oral Administration in Animal Models

A formulation suitable for oral gavage in preclinical animal studies is essential.

Protocol for Suspended Solution (2.5 mg/mL):

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

To 400 μL of PEG300, add 100 μL of the DMSO stock solution and mix thoroughly.

-

Add 50 μL of Tween-80 to the mixture and ensure homogeneity.

-

Add 450 μL of saline to bring the total volume to 1 mL.

-

This procedure results in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal administration.

In Vivo Efficacy Study in a Transgenic Mouse Model

Objective: To assess the effect of an oral AAT modulator on plasma levels of Z-AAT.

Experimental Workflow:

References

- 1. InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Cell-Based Assay for the Identification and Characterization of A1AT Modulator 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-1 Antitrypsin Deficiency (AATD) is a common genetic disorder that predisposes individuals to liver and lung disease.[1] It is caused by mutations in the SERPINA1 gene, which encodes for the alpha-1 antitrypsin (A1AT) protein. The most common disease-causing variant is the Z allele, which results in the production of a misfolded A1AT protein (Z-A1AT). This misfolded protein is prone to forming polymers that accumulate within the endoplasmic reticulum (ER) of hepatocytes, leading to liver damage.[2][3][4] The retention of Z-A1AT in the liver also leads to a deficiency of functional A1AT in the circulation, leaving the lungs vulnerable to damage from neutrophil elastase, which can result in emphysema.[5]

One promising therapeutic strategy for AATD is the use of small molecule modulators that can correct the misfolding of Z-A1AT, thereby reducing polymer formation and increasing the secretion of functional, monomeric A1AT. This application note describes the development and implementation of a robust cell-based assay system for the identification and characterization of novel A1AT modulators, exemplified by a hypothetical compound, "A1AT modulator 2". The described workflow includes a primary high-throughput screening (HTS) assay to measure the secretion of A1AT, followed by secondary assays to confirm the mechanism of action by assessing intracellular polymer levels.

Signaling Pathways and Assay Principle

The pathogenesis of AATD is rooted in the misfolding of the Z-A1AT protein within the ER. Newly synthesized Z-A1AT fails to achieve its stable native conformation and instead adopts a polymerization-prone intermediate state. These intermediates can self-assemble into large, ordered polymers which are retained in the ER, triggering cellular stress and liver injury. A fraction of the misfolded protein may be targeted for degradation through the ER-associated degradation (ERAD) pathway, while only a small amount of monomeric Z-A1AT is successfully secreted.

A1AT modulators, such as the hypothetical "this compound," are designed to bind to the Z-A1AT monomer, stabilizing its conformation and preventing its incorporation into polymers. This action is intended to increase the flux of correctly folded A1AT through the secretory pathway, leading to higher levels of functional, circulating A1AT and reduced intracellular polymer accumulation.

The primary assay described herein is a sandwich enzyme-linked immunosorbent assay (ELISA) designed to quantify the amount of A1AT secreted into the cell culture medium. An increase in secreted A1AT in the presence of a test compound is the primary endpoint for identifying potential modulators. A secondary immunofluorescence assay is used to visualize and quantify the reduction of intracellular Z-A1AT polymers, confirming the modulator's mechanism of action.

References

- 1. Diagnosing alpha-1 antitrypsin deficiency: the first step in precision medicine [dash.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Intrahepatic heteropolymerization of M and Z alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterising the association of latency with α1-antitrypsin polymerisation using a novel monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel in vitro cell model of the proteinase/antiproteinase balance observed in alpha-1 antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of A1AT Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 antitrypsin (A1AT) is a serine protease inhibitor that plays a crucial role in protecting tissues from damage caused by inflammatory enzymes, particularly neutrophil elastase. Genetic deficiency of A1AT can lead to severe lung and liver disease. A1AT modulators are a class of small molecules designed to increase the levels or enhance the function of A1AT, offering a potential therapeutic strategy for A1AT deficiency and other inflammatory conditions.

"A1AT modulator 2" (also identified as compound 33) is a novel modulator of A1AT with an EC50 value of <0.4 μM and an IC50 value of >1.0 μM in in vitro assays.[1] While specific in vivo animal model data for "this compound" is not extensively published in the public domain, this document provides a comprehensive guide for its preclinical evaluation based on established methodologies for studying AAT deficiency and the known mechanisms of A1AT. These protocols are intended to serve as a foundational framework for researchers to design and execute animal studies to investigate the efficacy and mechanism of action of "this compound".

Quantitative Data Summary (Hypothetical Study)

The following tables represent hypothetical data from a preclinical study in an elastase-induced emphysema mouse model to illustrate the potential therapeutic effects of "this compound".

Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Inflammatory Cell Infiltration

| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^4) | Macrophages (x10^4) |

| Vehicle Control | 8.5 ± 1.2 | 5.2 ± 0.8 | 3.3 ± 0.5 |

| This compound (10 mg/kg) | 4.2 ± 0.7 | 2.1 ± 0.4 | 2.1 ± 0.3 |

| This compound (30 mg/kg) | 2.8 ± 0.5 | 1.0 ± 0.2 | 1.8 ± 0.2 |

| Dexamethasone (1 mg/kg) | 3.1 ± 0.6 | 1.2 ± 0.3 | 1.9 ± 0.3 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Lung Function and Histopathology

| Treatment Group | Mean Linear Intercept (µm) | Lung Compliance (mL/cmH2O) |

| Vehicle Control | 75.3 ± 5.1 | 0.085 ± 0.009 |

| This compound (10 mg/kg) | 58.7 ± 4.3 | 0.062 ± 0.007 |

| This compound (30 mg/kg) | 45.1 ± 3.8 | 0.051 ± 0.005 |

| Dexamethasone (1 mg/kg) | 48.2 ± 4.0 | 0.055 ± 0.006 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Elastase-Induced Emphysema Mouse Model

This protocol describes the induction of emphysema in mice, a common model to study A1AT deficiency-related lung injury.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Porcine pancreatic elastase (PPE)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Anesthetize mice using isoflurane.

-

Suspend the mice on an angled board to provide a clear view of the trachea.

-

Surgically expose the trachea and intratracheally instill a single dose of PPE (0.5 U in 50 µL of sterile saline) per mouse.

-

Suture the incision and allow the mice to recover.

-

Monitor the animals for any signs of distress. Emphysema develops over 14-21 days.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of "this compound" to the animal models.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300/PEG400

-

Tween 80

-

Sterile saline

-

Oral gavage needles or intraperitoneal injection needles

Formulation (Suspended Solution for Oral or Intraperitoneal Injection): [1]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 2.5 mg/mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Note: The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially if the animals are weak.[1]

Administration:

-

Begin treatment with "this compound" at a predetermined time point post-elastase instillation (e.g., daily from day 1 to day 21).

-

Administer the formulated compound to the mice via oral gavage or intraperitoneal injection at the desired doses (e.g., 10 mg/kg and 30 mg/kg).

-

The vehicle control group should receive the same formulation without the active compound.

Protocol 3: Assessment of Lung Inflammation and Injury

This protocol details the methods for evaluating the therapeutic effects of "this compound" on lung inflammation and tissue damage.

Bronchoalveolar Lavage (BAL):

-

At the end of the treatment period, euthanize the mice.

-

Expose the trachea and insert a cannula.

-

Lavage the lungs with three separate 1 mL aliquots of ice-cold sterile saline.

-

Pool the recovered BAL fluid.

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).

Lung Histology:

-

After BAL, perfuse the lungs with saline.

-

Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH2O).

-

Excise the lungs and immerse them in formalin for 24 hours.

-

Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Quantify the extent of emphysema by measuring the mean linear intercept (a measure of airspace enlargement).

Lung Function Analysis:

-

Measure lung mechanics in anesthetized, tracheostomized mice using a specialized ventilator system (e.g., FlexiVent).

-

Assess parameters such as lung compliance and resistance.

Signaling Pathways and Mechanism of Action

A1AT exerts its protective effects through various anti-inflammatory and immunomodulatory pathways. "this compound" is expected to enhance these protective functions.

Caption: Proposed mechanism of this compound in mitigating inflammation.

The diagram above illustrates the proposed anti-inflammatory mechanism of "this compound". By increasing the activity or levels of functional A1AT, the modulator is expected to inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[2][3] Furthermore, enhanced A1AT activity will lead to more effective neutralization of neutrophil elastase, directly preventing the degradation of lung tissue.

Caption: Experimental workflow for preclinical evaluation of this compound.

This workflow provides a clear, step-by-step visual guide for conducting the preclinical evaluation of "this compound" in an animal model of emphysema.

Conclusion

While specific preclinical data for "this compound" are not yet widely available, the protocols and conceptual framework provided here offer a robust starting point for its in vivo evaluation. The methodologies are based on well-established models of A1AT deficiency-related lung disease and the known anti-inflammatory and immunomodulatory functions of A1AT. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental objectives and to further elucidate the therapeutic potential of this novel A1AT modulator.

References

Application Notes and Protocols for High-Throughput Screening of A1AT Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the misfolding and polymerization of the A1AT protein, primarily the Z-variant (Z-A1AT). This leads to a toxic gain-of-function in the liver due to polymer accumulation and a loss-of-function in the lungs, resulting in an increased risk of emphysema.[1][2] The development of small molecule A1AT modulators that can correct the misfolding, prevent polymerization, or enhance the clearance of polymers is a promising therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in identifying such molecules from large compound libraries.[3]

These application notes provide an overview and detailed protocols for several key HTS methodologies employed in the discovery of A1AT modulators. The protocols are designed to be adaptable for the specific target "A1AT modulator 2," representing a novel generation of corrector molecules.

Data Presentation: Performance of A1AT Modulator HTS Assays

The following tables summarize typical quantitative data and quality control parameters for various HTS assays used to identify A1AT modulators. These values serve as a benchmark for assay performance and hit characterization.

Table 1: HTS Assay Quality Control Metrics

| Assay Type | Key Parameter | Typical Value | Reference |

| Cell-Based Secretion Assay | Z'-factor | 0.5 - 0.9 | [4][5] |

| Polymerization Inhibition Assay | Z'-factor | > 0.7 | |

| Thermal Shift Assay (CETSA) | ΔTm (°C) for positive control | 2 - 5 °C | |

| AlphaLISA Polymerization Assay | S/B (Signal-to-Background) | > 10 |

Table 2: Representative HTS Campaign Results

| HTS Campaign | Library Size | Hit Rate (Confirmed) | Lead Compound Potency (IC50/EC50) | Reference |

| Z-A1AT Polymerization Inhibition | >70,000 | 0.31% | ~10-50 µM | |

| Cell-Based Z-A1AT Secretion | ~10,000 | 0.5 - 1% | 1 - 10 µM | |

| DNA-Encoded Library Screen | >10,000,000 | N/A (Enrichment-based) | nM to low µM range |

Table 3: Example Potency of Identified A1AT Modulators

| Compound ID | Assay Type | IC50/EC50 | Notes | Reference |

| S-(4-nitrobenzyl)-6-thioguanosine | Polymerization Inhibition | ~100 µM | Identified from LOPAC library | |

| CZC-25146 (LRRK2 Inhibitor) | Polymer Reduction (iPSC-Hepatocytes) | Not specified | Reduces polymer load via autophagy induction | |

| Peptide Ac-TTAI-NH2 | Polymerization Inhibition | Not specified | High binding affinity and specificity |

Signaling Pathways and Experimental Workflows

A1AT Deficiency Pathogenesis and ER Stress

The accumulation of misfolded Z-A1AT polymers in the endoplasmic reticulum (ER) of hepatocytes triggers the Unfolded Protein Response (UPR) and ER overload response. These signaling cascades are central to the cellular pathology of A1AT deficiency and represent key targets for therapeutic intervention.

Caption: Unfolded Protein Response (UPR) in A1AT Deficiency.

General HTS Workflow for A1AT Modulator Discovery

The process of identifying novel A1AT modulators follows a structured workflow, from primary screening to lead optimization.

Caption: High-Throughput Screening (HTS) cascade for A1AT modulators.

Experimental Protocols

Protocol 1: Cell-Based Z-A1AT Secretion Assay

This assay is designed to identify compounds that increase the secretion of Z-A1AT from a relevant cell model, such as human iPSC-derived hepatocytes or Huh7.5 cells.

Materials:

-

Human iPSC-derived hepatocytes or Huh7.5 cells stably expressing Z-A1AT.

-

96- or 384-well cell culture plates.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Compound library dissolved in DMSO.

-